3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-12-18(13,14)6-2-5-15-9-3-4-10-11(7-9)17-8-16-10/h3-4,7,12H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDZUWXLAWQWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form the benzo[d][1,3]dioxole ring.
Attachment of the sulfonamide group: The benzo[d][1,3]dioxole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Linking the propane chain: The final step involves the alkylation of the sulfonamide with a suitable alkyl halide to introduce the propane chain.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole ring.
Reduction: Products may include the corresponding amine derivatives.
Substitution: Products may include various substituted sulfonamides.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Another compound featuring the benzo[d][1,3]dioxole moiety, but with a thiazole ring instead of a sulfonamide group.
N-(benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide: A compound with a benzo[d][1,3]dioxole moiety linked to a chloroacetamide group.
Uniqueness
3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzo[d][1,3]dioxole and sulfonamide moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Biological Activity
3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its pharmacological properties. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H15N1O4S1
- Molecular Weight : 273.32 g/mol
Research indicates that compounds containing the benzodioxole structure often exhibit significant biological activities, including:
- Insecticidal Activity : The benzodioxole group has been linked to insecticidal properties, particularly against Aedes aegypti, a vector for various arboviruses. Studies have shown that derivatives of benzodioxole can have larvicidal effects with varying efficacy based on structural modifications .
- Antimicrobial Activity : Compounds similar to this compound have been evaluated for their antimicrobial properties. For instance, related sulfonamides have demonstrated effectiveness against bacterial strains by inhibiting bacterial growth through interference with folate synthesis pathways.
Table 1: Biological Activity of Related Compounds
| Compound Name | Activity Type | LC50 (μM) | Toxicity in Mammals |
|---|---|---|---|
| 3,4-(Methylenedioxy) cinnamic acid | Larvicidal | 28.9 | No toxicity observed |
| 3-(2H-1,3-benzodioxol-5-yloxy) derivative | Antimicrobial | TBD | Mild effects at high doses |
| Temephos (Control) | Larvicidal | <10.94 | Low toxicity |
Note: LC50 values indicate the lethal concentration required to kill 50% of the test population within a specified time frame.
Case Studies
-
Larvicidal Efficacy Against Aedes aegypti :
A study aimed at evaluating the larvicidal activity of benzodioxole derivatives found that certain modifications significantly enhanced activity against Aedes aegypti larvae. The study reported LC50 values that suggest promising potential for these compounds as alternatives to traditional insecticides . -
Safety Profile in Mammals :
Toxicity assessments conducted on related compounds indicated that while some exhibited mild behavioral effects at high doses (e.g., 2000 mg/kg), they did not show significant structural damage to vital organs such as the liver and kidneys. This suggests a favorable safety profile for further development in therapeutic applications .
Q & A
Q. Table 1: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Benzodioxole coupling | K₂CO₃, DMF | 80°C | 65–70% |
| N-Methylation | CH₃I, NaH | 25°C | 85–90% |
Q. Table 2: Common Impurities and Retention Times (HPLC)
| Impurity | Retention Time (min) | Mitigation |
|---|---|---|
| N,N-Dimethyl derivative | 8.2 | Reduce CH₃I stoichiometry |
| Unreacted precursor | 6.7 | Extend coupling time to 24h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
